![molecular formula C13H9Cl2NO B1463332 3-(2,6-Dichlorobenzoyl)-4-methylpyridine CAS No. 1187167-72-1](/img/structure/B1463332.png)
3-(2,6-Dichlorobenzoyl)-4-methylpyridine
Overview
Description
“2,6-Dichlorobenzoyl chloride” is a chemical compound with the molecular formula Cl2C6H3COCl . It has been used in the preparation of various compounds, including N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, a herbicide .
Synthesis Analysis
“2,6-Dichlorobenzoyl chloride” has been used in substrate activity screening methods for the rapid development of novel substrates and their conversion into non-peptidic inhibitors of Cys and Ser proteases .Molecular Structure Analysis
The molecular structure of “2,6-Dichlorobenzoic acid” is C7H4Cl2O2 . The molecular weight is 191.011 .Chemical Reactions Analysis
“2,6-Dichlorobenzoyl chloride” has been used in the synthesis of 1-acyliridoles .Physical And Chemical Properties Analysis
“2,6-Dichlorobenzoyl chloride” is a solid with a refractive index n20/D 1.582 (lit.) . It has a boiling point of 135-137 °C/25 mmHg (lit.) and a melting point of 28 °C (lit.) .Scientific Research Applications
Protease Inhibition
This compound has applications in the study of proteases, which are enzymes that break down proteins. It can be used to develop non-peptidic inhibitors of Cys and Ser proteases, which are important in understanding disease mechanisms and developing treatments .
Substrate Activity Screening
3-(2,6-Dichlorobenzoyl)-4-methylpyridine: is employed in substrate activity screening methods. This technique is used for the rapid development of novel substrates, which can then be converted into inhibitors for various enzymes, aiding in therapeutic research .
Mechanism of Action
Target of Action
A structurally similar compound, 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea, is known to act as an insect growth regulator .
Mode of Action
It can be inferred from the structurally similar compound, 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea, which is known to inhibit chitin synthesis . Chitin is a crucial component of the exoskeleton of insects and the cell walls of fungi. By inhibiting chitin synthesis, the compound disrupts the growth and development of these organisms.
Biochemical Pathways
Based on the mode of action of the structurally similar compound, it can be inferred that the compound interferes with the biochemical pathways involved in chitin synthesis .
Result of Action
Based on the mode of action of the structurally similar compound, it can be inferred that the compound disrupts the growth and development of organisms that rely on chitin for their structural integrity .
Safety and Hazards
Future Directions
While specific future directions for “3-(2,6-Dichlorobenzoyl)-4-methylpyridine” were not found, electrophilic aminating reagents have seen a renaissance in recent years as effective nitrogen sources for the synthesis of unprotected amino functionalities . This could potentially be relevant for future research and applications.
properties
IUPAC Name |
(2,6-dichlorophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-5-6-16-7-9(8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYOLOJEYCBUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorobenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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